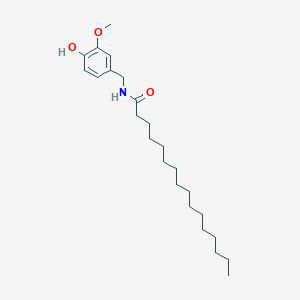
Palvanil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palvanil can be synthesized through the reaction of vanillylamine with palmitoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Palvanil primarily undergoes reactions typical of amides and phenolic compounds. These include:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study TRPV1 channel activation and desensitization.
Biology: Investigated for its effects on cellular calcium levels and ion channel modulation.
Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions like irritable bowel syndrome (IBS) and neuropathic pain.
Industry: Potential use in the development of non-pungent topical analgesics .
Mécanisme D'action
Palvanil exerts its effects by activating the TRPV1 channel, which is involved in the sensation of pain and heat. Upon activation, TRPV1 channels allow the influx of calcium ions into the cell, leading to a series of intracellular events that result in desensitization and analgesia. This mechanism is similar to that of capsaicin, but this compound has a slower onset and longer duration of action, making it less pungent and more suitable for therapeutic use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Capsaicin: The natural pungent compound found in chili peppers.
Olvanil: Another non-pungent analogue of capsaicin with similar desensitizing properties.
Arvanil: A synthetic analogue with both TRPV1 and cannabinoid receptor activity
Uniqueness of Palvanil
This compound is unique in its slower kinetic activation of the TRPV1 channel compared to capsaicin, which results in stronger desensitizing effects and reduced pungency. This makes it a promising candidate for therapeutic applications where prolonged desensitization and reduced side effects are desired .
Propriétés
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)25-20-21-17-18-22(26)23(19-21)28-2/h17-19,26H,3-16,20H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUEXJZQFSBNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433276 |
Source


|
| Record name | Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69693-13-6 |
Source


|
| Record name | Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
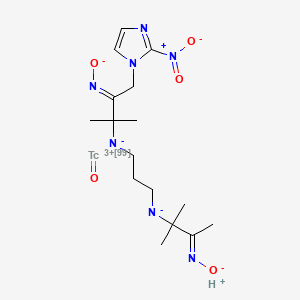
![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)
![5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B1242469.png)
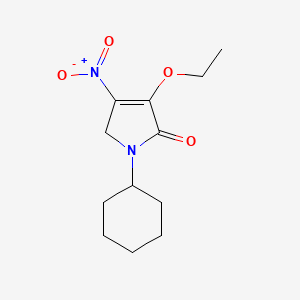
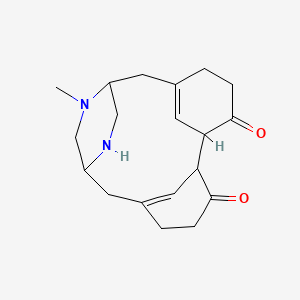
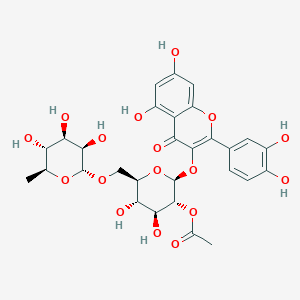

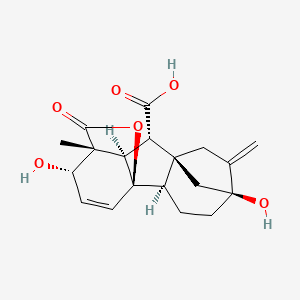
![(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol](/img/structure/B1242478.png)
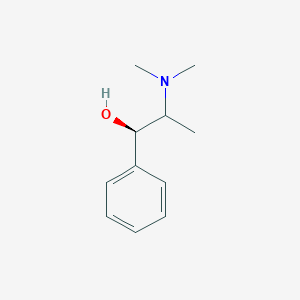
![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)
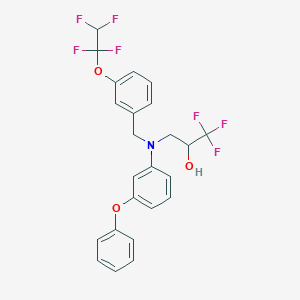
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
